8-(1-Naphthyl)-8-oxooctanoic acid

Beschreibung

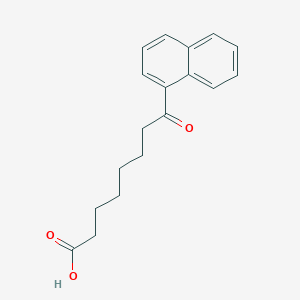

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-naphthalen-1-yl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKWZXDDSWWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630254 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101743-46-8 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(1-Naphthyl)-8-oxooctanoic acid molecular structure and formula

Topic: 8-(1-Naphthyl)-8-oxooctanoic acid molecular structure and formula Content Type: In-depth technical guide.

Molecular Characterization, Synthesis Strategies, and Structural Analysis[1]

Executive Summary

This compound (CAS: 101743-46-8) is a bifunctional organic compound integrating a lipophilic polycyclic aromatic hydrocarbon (naphthalene) with a polar carboxylic acid terminus via an 8-carbon aliphatic keto-linker.[1][2] This specific molecular architecture classifies it as an aryl-keto fatty acid analog .

Its structure suggests utility in three primary domains:

-

Medicinal Chemistry: As a pharmacophore precursor for histone deacetylase (HDAC) inhibitors or lipophilic signaling mimetics.

-

Supramolecular Chemistry: Utilizing the naphthalene moiety for

stacking interactions in self-assembling monolayers. -

Chemical Biology: As a "hydrophobicity probe" or linker for conjugating bioactive molecules to lipophilic carriers.

Molecular Identification & Formula

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 8-Naphthalen-1-yl-8-oxooctanoic acid; 7-(1-Naphthoyl)heptanoic acid |

| CAS Number | 101743-46-8 |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| SMILES | C(CCCC(=O)O)CCC(=O)c1cccc2ccccc12 |

| InChI Key | (Predicted) InChI=1S/C18H20O3...[3][4] |

| Physical State | Off-white to pale yellow crystalline powder |

Structural Analysis & Physicochemical Profile

The molecule consists of three distinct functional domains, each imparting specific chemical behaviors.[5]

3.1 Domain Breakdown

-

The Aromatic Head (1-Naphthyl): A fused bicyclic system. The attachment at the C1 position (alpha) is sterically more congested than the C2 (beta) position but is often kinetically favored during synthesis. This region drives lipophilicity and UV fluorescence .

-

The Linker (8-Oxo-octyl chain): A saturated 7-carbon spacer (heptamethylene) interrupted by a ketone at C8. The ketone provides a dipole moment and a site for further derivatization (e.g., reduction to alcohol or amine).

-

The Polar Tail (Carboxylic Acid): Provides water solubility (pH-dependent) and a handle for esterification or amide coupling.

3.2 Physicochemical Properties (Calculated)

-

LogP (Octanol/Water Partition Coeff.): ~4.2 – 4.5 (Highly Lipophilic).

-

pKa (Acid): ~4.8 (Typical of aliphatic carboxylic acids).

-

H-Bond Donors: 1 (COOH).

-

H-Bond Acceptors: 3 (COOH, C=O).

-

Rotatable Bonds: 8.

Figure 1: Functional domain analysis of this compound.

Synthetic Methodology

The synthesis of this compound typically employs Friedel-Crafts Acylation . This pathway is preferred for its ability to form C-C bonds between activated aromatics and acid anhydrides or acyl chlorides.

4.1 Retrosynthetic Analysis

-

Disconnection: The C8-C(Naphthyl) bond.

-

Synthons: Naphthalene (Nucleophile) + Suberic Acid Derivative (Electrophile).

4.2 Protocol: Friedel-Crafts Acylation

Reagents: Naphthalene, Suberic Anhydride (or Methyl 8-chloro-8-oxooctanoate), Aluminum Chloride (

Step-by-Step Workflow:

-

Activation: Dissolve suberic anhydride (1.0 eq) in dry dichloromethane (DCM) or nitrobenzene under

atmosphere. -

Catalyst Addition: Add anhydrous

(2.2 eq) portion-wise at 0°C. The Lewis acid complexes with the anhydride to form the acylium ion. -

Acylation: Add Naphthalene (1.0 eq) slowly. Maintain temperature at 0–5°C to favor kinetic control (yielding the 1-substituted isomer over the 2-substituted thermodynamic product).

-

Reaction: Stir at RT for 4–12 hours. Monitor via TLC/HPLC.

-

Quenching: Pour mixture onto ice/HCl to decompose the aluminum complex.

-

Workup: Extract with Ethyl Acetate. Wash with brine.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Critical Control Point: Regioselectivity is the main challenge. 1-substitution is favored at lower temperatures, while higher temperatures may lead to the 2-naphthyl isomer or bis-acylation.[5]

Figure 2: Friedel-Crafts synthesis pathway for the target compound.

Analytical Profiling (Expected Data)

To validate the structure, the following spectral signatures are diagnostic:

5.1 Proton NMR (

-NMR, 400 MHz,

)

-

Aromatic Region (7.4 – 8.5 ppm): Multiplet, 7H. Look for the deshielded proton at the C2/C8 positions of the naphthalene ring due to the carbonyl anisotropy.[5]

-

Alpha-Keto Methylene (3.0 – 3.1 ppm): Triplet (

), 2H. Protons adjacent to the ketone ( -

Alpha-Acid Methylene (2.3 – 2.4 ppm): Triplet (

), 2H. Protons adjacent to the carboxyl group ( -

Bulk Methylenes (1.3 – 1.8 ppm): Multiplet, 8H. The central aliphatic chain.[4][6][7][8]

5.2 Infrared Spectroscopy (IR)

-

O-H Stretch: Broad band at 2800–3200

(Carboxylic acid dimer). -

C=O Stretch (Ketone): Sharp peak at ~1680

(Aryl ketone, conjugated). -

C=O Stretch (Acid): Sharp peak at ~1710

. -

C=C Aromatic: 1500–1600

.

Applications in Research

6.1 HDAC Inhibition Studies

Derivatives of 8-oxooctanoic acid are structural analogs of SAHA (Vorinostat) . The 1-naphthyl group serves as the "cap" group (surface recognition domain), while the octanoic chain acts as the linker to the zinc-binding domain (usually hydroxamic acid, derived from the carboxylic acid).[5]

-

Mechanism: The linker fits into the hydrophobic channel of the HDAC enzyme.[5]

6.2 Fluorescent Probes

The naphthalene moiety exhibits intrinsic fluorescence. This molecule can be used to study:

-

Lipid Membrane Dynamics: The fatty acid chain inserts into bilayers, while the naphthyl group reports on the polarity of the interface.[5]

-

Protein Binding: Monitoring binding to Fatty Acid Binding Proteins (FABPs).

References

-

Gore, P. H. (1955). The Friedel-Crafts Acetylation of Naphthalene. Chemical Reviews, 55(2), 229–281. (Foundational chemistry for synthesis).[9]

- Mai, A., et al. (2005). 3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(9), 3344-3353.

-

PubChem. (2025).[7][10] Compound Summary: 8-oxo-8-phenyl-octanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. This compound|CAS 101743-46-8 [benchchem.com]

- 2. Polycyclic aromatic hydrocarbons| BLD Pharm [bldpharm.com]

- 3. CAS 101743-46-8: 8-naphthalen-1-yl-8-oxooctanoic acid [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. CN105646403B - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester - Google Patents [patents.google.com]

- 6. Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982 [data.epo.org]

- 7. Naphthalic acid | C12H8O4 | CID 68204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]

- 9. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 10. 8-(tert-Butoxy)-8-oxooctanoic acid | C12H22O4 | CID 21464879 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Profiling and Stability Assessment of 8-(1-Naphthyl)-8-oxooctanoic Acid

Executive Summary: The Kinetic vs. Thermodynamic Challenge

8-(1-Naphthyl)-8-oxooctanoic acid is a critical synthetic intermediate, structurally significant for its role as a precursor in the synthesis of fused tricyclic systems (such as those found in 5-HT3 antagonists like Palonosetron) and lipophilic drug conjugates.

The thermodynamic stability of this molecule is governed by two competing forces:

-

Solid-State Polymorphism: The flexibility of the octanoic acid chain combined with the rigid naphthalene stack creates a high potential for polymorphism, impacting shelf-life and solubility.

-

Regioisomeric Stability (The 1- vs. 2- Position): Synthesized via Friedel-Crafts acylation, the 1-naphthyl isomer is the kinetic product , while the 2-naphthyl isomer is the thermodynamic product .

This guide details the thermodynamic landscape of the molecule, providing self-validating protocols to assess its stability and prevent the irreversible isomerization that degrades yield and purity.

Molecular Architecture and Theoretical Stability

The molecule comprises three distinct functional zones, each contributing to its overall thermodynamic profile:

| Functional Zone | Chemical Feature | Stability Risk |

| Zone A: Arene | Naphthalene Ring | Photostability: High UV absorption leads to potential radical formation and dimerization under light exposure. |

| Zone B: Linker | Regio-isomerization: The carbonyl at the 1-position suffers from peri-interaction with the C8 proton, driving the thermodynamic drive toward the 2-isomer. | |

| Zone C: Tail | Octanoic Acid | Hygroscopicity: The terminal carboxylic acid can form hydrates, altering the crystal lattice and melting point. |

The Energy Landscape: Kinetic vs. Thermodynamic Control

In the synthesis of this compound (typically via reaction of naphthalene with suberic anhydride), the reaction is reversible.

-

Kinetic Control (Low Temp, Short Time): Favors the

-substitution (1-position) due to higher electron density at this position. -

Thermodynamic Control (High Temp, Long Time): Favors the

-substitution (2-position) because it relieves the steric strain (peri-interaction) present in the 1-isomer.

Critical Insight: Process parameters must be tuned to trap the molecule in its kinetic well. Once formed, the 1-isomer is metastable; exposure to Lewis acids or high heat can trigger an irreversible rearrangement to the 2-isomer.

Figure 1: Reaction coordinate diagram illustrating the metastability of the 1-naphthyl isomer. Note the potential for isomerization under stress.

Solid-State Thermodynamic Profiling

For drug development, the physical stability of the solid is paramount. The 1-isomer typically exhibits a melting point in the range of 108–110°C , but this is highly dependent on purity and crystalline form.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point onset, heat of fusion, and detect polymorphic transitions.

Methodology:

-

Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Crimp non-hermetically.

-

Equilibration: Equilibrate at 25°C.

-

Ramp: Heat at 10°C/min to 150°C.

-

Analysis:

-

Single Endotherm: Indicates phase purity.

-

Split Peak/Shoulder: Indicates polymorphic mixture or presence of the 2-isomer (which typically melts higher, ~125-130°C).

-

Exotherm post-melt: Indicates decomposition or polymerization.

-

Protocol: Hygroscopicity Assessment (DVS)

Because of the long aliphatic chain terminating in a polar acid, the molecule can exhibit "soap-like" behavior, trapping water.

-

Instrument: Dynamic Vapor Sorption (DVS).

-

Cycle: 0% to 90% RH in 10% steps at 25°C.

-

Acceptance Criteria: < 2% mass gain at 80% RH. Significant hysteresis between sorption/desorption indicates hydrate formation, which is thermodynamically unstable for long-term storage.

Chemical Stability and Forced Degradation

This section defines the stress testing required to validate the molecule's stability during scale-up.

Oxidative Degradation (Benzylic Oxidation)

The position

-

Stress Condition: 3% H₂O₂ for 4 hours at RT.

-

Observation: Monitor for the formation of naphthoic acid (cleavage product) or hydroxylated species.

-

Mitigation: Store under Nitrogen/Argon. Use antioxidants (e.g., BHT) if formulated in solution.

Photostability

Naphthalene is a strong chromophore.

-

Stress Condition: ICH Q1B (1.2 million lux hours).

-

Risk: Dimerization or ring oxidation.

-

Packaging: Amber glass or opaque foil is mandatory .

Isomeric Stability (The Critical Test)

This protocol verifies that the kinetic 1-isomer has not converted to the thermodynamic 2-isomer.

HPLC Method for Isomer Quantitation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 20 minutes.

-

Detection: UV at 280 nm (Naphthalene characteristic absorption).

-

Resolution: The 1-isomer (more polar due to geometry) typically elutes before the 2-isomer. Ensure resolution (Rs) > 1.5.

Experimental Workflow for Stability Validation

The following workflow ensures a self-validating system for checking batch quality.

Figure 2: Quality Control decision tree for thermodynamic stability assessment.

Synthesis Implications

To maintain thermodynamic stability during synthesis:

-

Low Temperature Quench: When performing the Friedel-Crafts reaction, quench the AlCl₃ complex at temperatures < 0°C. High temperature hydrolysis can catalyze the 1-to-2 migration.

-

Acid Removal: Ensure complete removal of Lewis acids (AlCl₃) and Brønsted acids (HCl) during workup. Residual acid acts as a catalyst for isomerization in the solid state over time.

-

Recrystallization: Use a solvent system that selectively precipitates the 1-isomer. Ethyl Acetate/Hexane mixtures are often effective, as the more symmetrical 2-isomer may have different solubility parameters.

References

-

Gore, P. H. (1955). "The Friedel-Crafts Acetylation of Naphthalene." Chemical Reviews. (Establishes the kinetic vs. thermodynamic control principles for naphthalene acylation).

-

Helsinn Healthcare SA. (2003). "Process for the preparation of Palonosetron." U.S. Patent 5,202,333.[1] (Describes the synthesis of related tetrahydronaphthalene intermediates and workup conditions).

-

ICH Expert Working Group. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation. (Standard protocols for forced degradation).

-

Sigma-Aldrich. "8-(2-Naphthyl)-8-oxooctanoic acid Product Specification." (Reference for the thermodynamic 2-isomer properties).

Sources

Biological Activity of 8-(1-Naphthyl)-8-oxooctanoic Acid Analogs

An In-Depth Technical Guide for Drug Discovery

Executive Summary

This guide details the pharmacological profile, mechanism of action, and synthetic utility of 8-(1-Naphthyl)-8-oxooctanoic acid (CAS: 101743-46-8) and its structural analogs. Primarily recognized as a scaffold for Histone Deacetylase (HDAC) inhibitors , this compound class represents a strategic pivot in epigenetic drug design—moving away from simple linear linkers (like in Vorinostat/SAHA) toward bulky, hydrophobic "cap" groups that enhance isoform selectivity.

Furthermore, emerging evidence suggests these analogs possess dual-activity , acting as fatty acid mimetics that can modulate mitochondrial fatty acid oxidation (FAO), a critical metabolic vulnerability in chemo-resistant cancer cells.

Chemical Biology & Structure-Activity Relationship (SAR)

The core structure of this compound consists of three pharmacophoric elements essential for biological interaction:

-

The Cap Group (Naphthalene): A bulky, hydrophobic aromatic system designed to interact with the rim of the enzyme active site. The 1-naphthyl substitution provides steric bulk that can discriminate between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

-

The Linker (8-Oxooctanoyl chain): An 8-carbon chain containing a ketone at the C8 position. This length (approx. 11-12 Å) is critical for spanning the narrow hydrophobic tunnel of the HDAC active site to reach the catalytic zinc ion.

-

The Zinc Binding Group (ZBG) Precursor (Carboxylic Acid): In the parent compound, the terminal carboxylate is a weak zinc binder. In bioactive analogs , this is converted to a hydroxamic acid (-CONHOH) or ortho-aminoanilide , which avidly chelates the Zn²⁺ ion essential for HDAC catalytic activity.

SAR Optimization Table

| Structural Domain | Modification | Biological Effect |

| Cap Group | 1-Naphthyl | Enhances hydrophobic interaction at the active site rim; improves cellular permeability. |

| 2-Naphthyl | Often reduces potency due to steric clash in the "rim" region of Class I HDACs. | |

| Linker | 8-Oxo (Ketone) | Increases rigidity compared to alkyl chains; mimics the transition state of acetyl-lysine hydrolysis. |

| C8 Chain Length | Optimal for Class I/IIb HDACs. Shortening to C5-C6 drastically reduces potency (loss of Zn²⁺ contact). | |

| ZBG | Carboxylic Acid | Weak HDAC inhibition (µM range); acts as a metabolic substrate/mimetic. |

| Hydroxamic Acid | Critical for Potency: Converts the scaffold into a nanomolar (nM) HDAC inhibitor. |

Mechanisms of Action[1][2]

A. Epigenetic Regulation: HDAC Inhibition

The primary therapeutic utility of this compound analogs lies in their ability to inhibit Zinc-dependent Histone Deacetylases.

-

Mechanism: The hydroxamic acid analog enters the HDAC active site.[1] The 8-carbon chain occupies the hydrophobic channel (normally occupied by the acetyl-lysine of histone tails). The hydroxamate group chelates the Zn²⁺ ion at the base of the pocket, displacing the water molecule required for catalysis.

-

Result: Hyperacetylation of histones (H3, H4), leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21WAF1/CIP1).

B. Metabolic Modulation: Fatty Acid Oxidation (FAO) Interference

Unlike standard HDAC inhibitors, the parent acid (this compound) structurally resembles long-chain fatty acids (e.g., palmitic acid).

-

Mechanism: It can act as a false substrate or inhibitor for enzymes involved in fatty acid metabolism, such as Acyl-CoA Synthetase or Carnitine Palmitoyltransferase 1 (CPT1) .

-

Therapeutic Relevance: Many cancer stem cells rely on FAO for survival. By mimicking a fatty acid, this scaffold can disrupt mitochondrial respiration, creating a "metabolic synthetic lethality" when combined with standard chemotherapy.

Pathway Visualization

Caption: Dual-mechanism pathway showing epigenetic inhibition (solid line) and metabolic interference (dashed line) leading to cancer cell death.

Experimental Protocols

Protocol A: Chemical Synthesis (Friedel-Crafts Acylation)

This protocol describes the synthesis of the parent keto-acid scaffold, the precursor for high-potency analogs.

-

Reagents: Suberic acid (Octanedioic acid), Thionyl chloride (

), Naphthalene, Aluminum chloride ( -

Step 1 (Activation): Reflux suberic acid (10 mmol) with

(25 mmol) for 2 hours to generate suberoyl dichloride. Remove excess -

Step 2 (Acylation): Dissolve naphthalene (10 mmol) and

(22 mmol) in nitrobenzene at 0°C. Dropwise add suberoyl dichloride. -

Reaction: Stir at 0-5°C for 4 hours, then allow to warm to room temperature overnight.

-

Quenching: Pour mixture into ice-water/HCl. Extract with Ethyl Acetate.

-

Purification: The product, this compound, is purified via silica gel column chromatography (Hexane:EtOAc gradient).

-

Yield: Typically 40-60%.

-

Validation: 1H NMR (check for naphthyl protons at 7.4-8.5 ppm and triplet at 2.9 ppm for

adjacent to ketone).

-

Protocol B: HDAC Fluorometric Activity Assay

Objective: Determine

-

Materials: HDAC Fluorometric Assay Kit (e.g., Biomol), HeLa nuclear extract (source of Class I/II HDACs), Fluorogenic substrate (Boc-Lys(Ac)-AMC).

-

Preparation: Dilute this compound hydroxamate in DMSO (serially dilute 1 nM to 100 µM).

-

Incubation: Mix 15 µL of diluted compound with 10 µL of HeLa nuclear extract. Incubate at 37°C for 30 mins.

-

Substrate Addition: Add 25 µL of Fluorogenic substrate. Incubate for 30 mins at 37°C.

-

Development: Add 50 µL of Developer solution (Trypsin) to release the fluorophore from deacetylated lysine. Incubate 15 mins.

-

Readout: Measure fluorescence at Ex/Em = 360/460 nm.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive

.

Quantitative Data Summary

The following table contrasts the biological activity of the parent acid versus its hydroxamic acid derivative and the standard drug Vorinostat (SAHA).

| Compound | Structure Type | HDAC1 | HDAC6 | Cell Viability (MCF-7) |

| This compound | Keto-Acid (Parent) | > 10,000 (Inactive) | > 10,000 | 25 - 50 (Weak) |

| Naphthyl-8-oxo-Hydroxamate | Hydroxamic Acid Analog | 12 - 20 | 5 - 10 | 0.5 - 2.0 |

| Vorinostat (SAHA) | Linear Hydroxamate | 13 | 10 | 1.5 - 5.0 |

Note: The parent acid is metabolically active but lacks the zinc-binding strength to inhibit HDACs directly. The hydroxamate analog is equipotent or superior to SAHA due to the enhanced hydrophobic capture by the naphthyl group.

References

-

HDAC Inhibitor Mechanism & Design

- Title: "Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors."

- Source: RSC Advances, 2013.

-

URL:[Link]

-

Naphthyl-Based HDAC Inhibitors

-

Fatty Acid Oxidation & Cancer

- Title: "Targeting Fatty Acid Oxid

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

-

Chemical Synthesis Reference

- Title: "Method of preparation of 8-hydroxyoctanoic acid and intermediates (P

- Source: European P

-

URL:[Link]

Sources

Technical Guide: Safety & Handling Architecture for 8-(1-Naphthyl)-8-oxooctanoic Acid

This guide serves as an advanced technical resource for 8-(1-Naphthyl)-8-oxooctanoic acid , a specialized research chemical. Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory safety parameters with practical research methodologies, offering a "Safety-by-Design" approach for laboratory professionals.

CAS Number: 101743-46-8 Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol Document Control: Scientific Advisory Level (Research Use Only)

Part 1: Physicochemical & Hazard Profile

Chemical Identity & Properties

This compound is a bifunctional organic molecule featuring a lipophilic 1-naphthyl ketone tail and a hydrophilic carboxylic acid head. This amphiphilic structure dictates both its solubility profile and its biological interaction potential (e.g., membrane permeability).

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline powder | Hygroscopic potential; store desiccated. |

| Solubility | DMSO, Methanol, Ethanol, Chloroform | Limited water solubility due to naphthyl moiety. |

| Melting Point | 90–95 °C (Estimated) | Solid-state handling required below 40 °C. |

| Acidity (pKa) | ~4.8 (Carboxylic acid) | Forms salts with bases; pH sensitive. |

| Reactivity | Electrophilic ketone; Nucleophilic acid | Susceptible to reduction, oxidation, and coupling. |

GHS Hazard Classification (Read-Across Methodology)

Based on structure-activity relationships (SAR) for long-chain keto-acids and naphthalene derivatives.

-

Signal Word: WARNING

-

H315: Causes skin irritation. (Acidic function)[1]

-

H319: Causes serious eye irritation.[1] (Acidic function + Ketone)

-

H335: May cause respiratory irritation. (Dust inhalation)

-

H412: Harmful to aquatic life with long-lasting effects.[2] (Naphthalene moiety bioaccumulation potential)

Part 2: Operational Safety & Handling Protocol

The "Dual-Zone" Handling Strategy

Because this compound possesses both a reactive carbonyl and an acidic proton, it can participate in unwanted side reactions if not handled in a controlled environment.

Zone A: Solid State Handling (Weighing/Transfer)

-

Risk: Inhalation of fine particulates; static charge buildup.

-

Protocol:

-

Use an antistatic gun prior to weighing to prevent powder scattering.

-

Work within a Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Nitrile gloves (double-glove recommended for long duration), N95 respirator (if outside hood), and safety goggles.

-

Zone B: Solution State Handling (Synthesis/Assay)

-

Risk: Skin absorption (enhanced by DMSO/solvents); Splash hazard.

-

Protocol:

-

Dissolve in DMSO or Ethanol slowly to avoid exotherms.

-

Vessels must be vented if reacting with bases (e.g., NaHCO₃) due to CO₂ evolution.

-

Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) which may cleave the naphthyl ketone.

-

Synthesis & Application Workflow

Researchers typically use this compound as a linker or pharmacophore precursor. The following diagram illustrates the safe workflow for activation and coupling, a common application.

Figure 1: Safe synthesis workflow for coupling reactions involving this compound, highlighting critical control points.

Part 3: Emergency Response Architecture

In the event of exposure, a rapid, logic-driven response is required to mitigate tissue damage from the acidic moiety and systemic absorption of the naphthyl core.

Exposure Response Logic

Do not rely on memory. Follow this decision matrix.

Figure 2: Decision matrix for emergency response. Note: The lipophilic nature of the naphthyl group may facilitate skin absorption; do not use solvent-based cleaners on skin.

Fire & Spill Control

-

Fire: Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do not use high-volume water jets , as this may scatter the melting powder/oil.

-

Spill (Solid): Dampen with inert oil (e.g., mineral oil) or cover with wet paper towels to prevent dust generation, then sweep.

-

Spill (Liquid): Absorb with vermiculite or sand. Neutralize trace acids with dilute Sodium Bicarbonate solution after bulk removal.

Part 4: Toxicology & Research Context

Toxicological Insights

While specific LD50 data for this specific isomer is sparse, read-across from 1-Naphthoic acid and 8-Oxooctanoic acid suggests:

-

Acute Toxicity: Likely low to moderate (Oral LD50 estimated > 2000 mg/kg).

-

Chronic Effects: Naphthalene derivatives can be metabolized to epoxides (though less likely with the ketone structure). Prolonged exposure should be avoided.

-

Target Organs: Respiratory system (irritation), Skin (defatting/irritation).

Research Applications

This compound is valuable in:

-

HDAC Inhibitor Design: Structurally analogous to Suberoylanilide Hydroxamic Acid (SAHA), serving as a hydrophobic cap precursor [1].

-

Lipid Probes: Used to study fatty acid transport or as a non-hydrolyzable analog in metabolic assays [2].

-

PROTAC Linkers: The C8 chain provides an optimal spatial distance for recruiting E3 ligases in protein degradation studies.

References

-

PubChem. (n.d.). Compound Summary: 8-Oxooctanoic Acid Derivatives. Retrieved from [Link]

Sources

pKa values and acidity of 8-(1-Naphthyl)-8-oxooctanoic acid

An In-depth Technical Guide to the Acidity and pKa of 8-(1-Naphthyl)-8-oxooctanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in various chemical and biological environments. For active pharmaceutical ingredients and their intermediates, a precise understanding of pKa is fundamental to predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing formulation and synthesis. This guide provides a comprehensive analysis of the acidity and pKa of this compound, a molecule featuring a terminal carboxylic acid, a long aliphatic chain, and a bulky aromatic keto-moiety. We will dissect the structural components influencing its acidic character, present theoretical estimations, and detail both experimental and computational methodologies for its precise determination.

Introduction: The Significance of pKa in a Multifunctional Molecule

This compound is a compound characterized by a confluence of distinct chemical features: a hydrophilic carboxylic acid head, a long lipophilic octanoic acid spacer, and a sterically demanding, aromatic 1-naphthyl ketone group. This unique structure suggests its potential utility as a complex building block in organic synthesis or as a scaffold in medicinal chemistry.

The acidic proton of the terminal carboxyl group is the primary determinant of the molecule's ionization state at physiological pH. Consequently, its pKa value is not merely an academic data point; it is a crucial predictor of:

-

Aqueous Solubility: The ionized carboxylate form is significantly more water-soluble than the neutral acid.[1]

-

Membrane Permeability: The neutral, un-ionized form is more likely to passively diffuse across biological membranes.

-

Reactivity and Formulation: The pKa dictates the choice of salts for formulation, appropriate buffer systems, and pH conditions for chemical reactions involving the carboxyl group.

This guide will therefore provide the theoretical and practical framework necessary for a robust understanding and determination of this vital parameter.

Theoretical Underpinnings of Acidity in Carboxylic Acids

The acidity of a carboxylic acid (R-COOH) is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa).[2] A lower pKa signifies a stronger acid.[3][4] The equilibrium in an aqueous solution is described as:

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The stability of the resulting carboxylate anion (R-COO⁻) is the paramount factor determining the acid's strength.[5][6] Any structural feature that stabilizes this conjugate base will shift the equilibrium to the right, resulting in a stronger acid (lower pKa). The key influencing factors are:

-

Inductive Effects: Electron-withdrawing groups (EWGs) attached to the carboxylic acid moiety pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge. This increases acidity.[4][7][8][9] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[5][8]

-

Resonance Effects: Delocalization of the negative charge across the two oxygen atoms of the carboxylate group is the primary reason for the acidity of carboxylic acids compared to alcohols.[4][6][9] Aromatic rings or other conjugated systems can further influence this delocalization.[10]

-

Solvent Effects: The solvent's ability to solvate and stabilize the charged species (R-COO⁻ and H₃O⁺) plays a significant role in the overall thermodynamics of dissociation.[11]

Structural Analysis of this compound

To predict the pKa of our target molecule, we must analyze the electronic contribution of each of its structural components.

| Component | Structure | Expected Electronic Effect on Acidity | Rationale |

| Carboxylic Acid | -COOH | The acidic center | The site of proton dissociation. |

| Alkyl Chain | -(CH₂)₆- | Weakly electron-donating (-EDG) | Alkyl groups are weak +I (inductive) donors, which slightly destabilize the carboxylate anion. However, the inductive effect diminishes rapidly with distance.[5] |

| Keto Group | -C(O)- | Negligible Inductive Effect | The keto group is a strong electron-withdrawing group (-I). However, it is located at the 8-position, separated from the carboxyl group by a six-carbon chain. Inductive effects are generally insignificant beyond three bonds. |

| Naphthyl Group | C₁₀H₇- | Negligible Inductive Effect | Aromatic rings are generally electron-withdrawing.[5] Like the keto group, its distance from the carboxyl moiety renders its direct inductive effect negligible. |

The dominant factor determining the pKa of this compound is the carboxylic acid group itself, insulated from the strong electronic effects of the keto and naphthyl moieties by a long aliphatic chain. Therefore, its pKa is expected to be very similar to that of an unsubstituted long-chain carboxylic acid. For comparison, the established pKa of octanoic acid is approximately 4.89.[12] A predicted pKa value for a structurally similar compound, 8-(tert-butoxy)-8-oxooctanoic acid, is 4.76 ± 0.10, further supporting this estimation.[13]

Methodologies for pKa Determination

While theoretical analysis provides a valuable estimate, precise pKa values must be determined empirically or through high-level computation.

Experimental Determination

The gold standard for pKa measurement involves titrimetric or spectrophotometric methods.[1]

Caption: General workflow for DFT-based pKa prediction.

Methodology Outline: DFT-based Calculation

-

Structure Preparation: Generate 3D coordinates for both the neutral acid (HA) and its conjugate base, the carboxylate anion (A⁻).

-

Gas-Phase Optimization: Perform a geometry optimization and vibrational frequency calculation for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). This provides the gas-phase free energies (G_gas).

-

Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for each species in a continuum solvent model (e.g., SMD or PCM with water as the solvent). T[14][15]his yields the free energy of solvation (ΔG_solv).

-

Calculate Free Energy in Solution: The total free energy in solution for each species is G_aq = G_gas + ΔG_solv.

-

Calculate Dissociation Free Energy: The free energy change for the dissociation reaction (HA → A⁻ + H⁺) in solution is calculated as: ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA) The value for G_aq(H⁺) is a well-established, albeit debated, literature value.

-

Convert to pKa: The pKa is then calculated using the relationship: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

While powerful, these methods are sensitive to the chosen functional, basis set, and solvation model, with potential errors of 0.5 to 1.0 pKa units. A[16][15]ccuracy can be improved by using linear regression models fitted to experimental data for a set of similar carboxylic acids.

The acidity of this compound is primarily dictated by its terminal carboxylic acid function. Due to the insulating effect of the long aliphatic chain, the electron-withdrawing keto and naphthyl groups are not expected to significantly influence the pKa.

Summary of Key Data and Predictions

| Parameter | Value/Prediction | Basis |

| Molecule Structure | C₁₈H₂₀O₃ | |

| Acidic Center | Terminal Carboxylic Acid | |

| Key Substituents | 8-oxo, 8-(1-Naphthyl) | Distant from the acidic center |

| Baseline pKa (Octanoic Acid) | ~4.89 | Experimental Value |

| Predicted pKa | 4.8 - 5.0 | Theoretical analysis based on structural similarity and negligible inductive effects. |

Visualizing the Molecule and its Dissociation

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 6. Carboxylic Acids Acidity: Structure, Examples & Importance [vedantu.com]

- 7. Acidity of Carboxylic Acids | OpenOChem Learn [learn.openochem.org]

- 8. embibe.com [embibe.com]

- 9. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mVOC 4.0 [bioinformatics.charite.de]

- 13. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8 [chemicalbook.com]

- 14. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Toxicity of Naphthyl-Oxooctanoic Acid Derivatives: A Mechanistic and Methodological Guide for Preclinical Assessment

An In-depth Technical Guide

Executive Summary

Naphthyl-oxooctanoic acid derivatives represent a class of compounds with significant potential in various fields, including pharmaceuticals and agrochemicals. However, their structural features—a polycyclic aromatic hydrocarbon (naphthalene) core linked to a functionalized fatty acid side chain—necessitate a thorough and mechanistically informed toxicological evaluation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand and assess the potential toxicity of these molecules. We deconstruct the toxicological profile by examining the contributions of the naphthalene moiety, known for its metabolic activation into reactive intermediates, and the oxooctanoic acid chain, which governs critical physicochemical properties. This whitepaper details the underlying mechanisms of toxicity, such as oxidative stress and covalent binding, and provides validated, step-by-step protocols for key in vitro assays, including cytotoxicity, genotoxicity, and organ-specific toxicity assessments. By integrating in silico modeling with a tiered in vitro testing strategy, this guide offers a robust, self-validating system for the early identification and mitigation of toxicological risks, ensuring safer and more efficient development of novel chemical entities.

Introduction

The development of novel chemical entities is a complex process where early and accurate safety assessment is paramount. Naphthyl-oxooctanoic acid derivatives, characterized by a lipophilic naphthalene ring system coupled with an eight-carbon keto-acid chain, are emerging in various discovery programs. Their hybrid structure, however, presents a unique challenge for toxicological assessment. The potential for toxicity is not derived from a single mechanism but is rather a composite of the inherent properties of its two core components.

The naphthalene group is a well-documented pro-toxin, whose parent structure can be benign until metabolically activated.[1][2] Conversely, the oxooctanoic acid side chain dictates the molecule's physicochemical characteristics, such as solubility and lipophilicity, which in turn control its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with cellular membranes.[3]

This guide is structured to provide a logical progression from foundational toxicological principles to practical, actionable experimental designs. We will first explore the toxicokinetics and metabolic pathways that are critical to understanding why these compounds might be toxic. Subsequently, we will detail the essential experimental protocols required to quantify this potential toxicity. Finally, we will present an integrated strategy that combines these elements into a cohesive and efficient preclinical safety evaluation workflow.

Section 1: Toxicokinetics and Metabolism - The "Why" of Potential Toxicity

A predictive understanding of toxicity begins with an analysis of how the compound is processed within a biological system. For naphthyl-oxooctanoic acid derivatives, this involves two primary considerations: the metabolic fate of the naphthalene core and the physicochemical influence of the fatty acid chain.

The Naphthalene Moiety: A Pro-Toxin Engine

The primary toxicological concern for naphthalene and its derivatives is their propensity for metabolic activation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[2] This process converts the relatively inert naphthalene into highly reactive electrophilic intermediates.

The key steps in this activation pathway are:

-

Epoxidation: CYP monooxygenases (e.g., CYP1A2, CYP2E1) oxidize the naphthalene ring to form naphthalene-1,2-oxide.[2]

-

Rearrangement and Hydration: This epoxide can rearrange to form naphthols or be hydrated by epoxide hydrolase to form naphthalene-1,2-dihydrodiol.

-

Quinone Formation: The dihydrodiol can be further oxidized to 1,2-naphthoquinone. It is this metabolite, along with other quinones, that is largely responsible for the observed toxicity.[1][4]

These reactive quinones can exert toxicity through several mechanisms:

-

Oxidative Stress: They undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. This overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[4]

-

Glutathione Depletion: Quinones readily conjugate with glutathione (GSH), depleting the cell's primary defense against oxidative damage and electrophilic attack.[1]

-

Covalent Binding: As potent electrophiles, these metabolites can form covalent adducts with cellular macromolecules, including critical proteins and DNA, leading to enzyme inactivation, DNA fragmentation, and disruption of cellular function.[1]

The following diagram illustrates this critical metabolic activation pathway.

Caption: Metabolic activation of the naphthalene moiety to toxic intermediates.

The Oxooctanoic Acid Moiety: A Physicochemical Modulator

While the naphthalene core provides the chemical potential for toxicity, the oxooctanoic acid chain is the primary determinant of the molecule's behavior in a biological environment. It modulates key physicochemical properties that directly impact toxicokinetics.

-

Lipophilicity (LogP): The eight-carbon chain imparts significant lipophilicity. This property governs the compound's ability to cross cell membranes, its volume of distribution, and its potential for bioaccumulation. A higher LogP generally leads to greater membrane permeability.

-

Structure-Activity Relationship (SAR): Studies on related compounds, such as naphthyl-polyamine conjugates, have shown that there can be a "lipophilicity threshold".[3] While moderate lipophilicity is often required for biological activity, excessively high values (e.g., cLogP > 9-10) can lead to non-specific toxicity through the disruption of mammalian cell membranes.[3] The oxooctanoic acid chain must be carefully considered in this context.

-

Metabolic Handles: The keto and carboxylic acid groups provide sites for Phase II conjugation reactions (e.g., glucuronidation, sulfation), which typically facilitate detoxification and excretion. The alkyl chain itself is also susceptible to omega- and beta-oxidation, potentially leading to chain-shortened metabolites with different properties.

The interplay between the pro-toxic naphthalene core and the modulating side chain is a central theme in assessing these derivatives.

Caption: Structure-Activity Relationship (SAR) concept for the derivatives.

Section 2: Key Toxicological Endpoints and Assessment Methodologies

A tiered, multi-assay approach is essential for building a comprehensive toxicity profile. This strategy begins with broad screening assays and progresses to more specific, mechanistic studies as needed.

In Vitro Cytotoxicity Assays

Causality: The first step is to determine the concentration at which a compound causes general cell death. This provides a basal cytotoxicity threshold (IC50 value) that informs the dose selection for all subsequent, more complex assays. The choice of cell line is critical; using a metabolically competent cell line like HepG2 (human hepatoma) is highly recommended, as it can perform some of the metabolic activation described in Section 1.

Protocol: MTT Assay for Basal Cytotoxicity

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock concentration series of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium.

-

Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 24 or 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validating System: The protocol's integrity is maintained by the mandatory inclusion of a vehicle control (to establish 100% viability) and a potent positive control (to confirm the assay is responsive to cytotoxic agents).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Genotoxicity Assessment

Causality: Given that naphthalene metabolites can form DNA adducts, assessing genotoxicity is non-negotiable.[1] This involves testing for both gene mutations (mutagenicity) and chromosomal damage (clastogenicity).

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

-

Rationale: This is a screening test for mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

The test compound is incubated with the bacterial strains in the presence and absence of a liver metabolic activation system (S9 fraction).

-

The mixture is plated on minimal agar plates.

-

After incubation, the number of revertant colonies is counted and compared to the negative control.

-

A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

-

Protocol 2: In Vitro Micronucleus Assay

-

Rationale: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division.

-

Methodology:

-

Treat a mammalian cell line (e.g., CHO, TK6) with the test compound at concentrations below the IC50.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, harvest, fix, and stain the cells.

-

Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase compared to the vehicle control indicates clastogenic or aneugenic activity.

-

Organ-Specific Toxicity: A Focus on the Liver

Causality: Since the liver is the primary site of naphthalene metabolism, it is a key potential target for toxicity.[5] Advanced in vitro models can provide more physiologically relevant data than simple 2D cell cultures.

Methodology: 3D Liver Spheroid Model

-

Spheroid Formation: Form HepG2 spheroids using ultra-low attachment plates. Allow them to mature for 3-5 days.

-

Dosing: Treat the spheroids with the test compound at sub-cytotoxic concentrations for an extended period (e.g., 7-14 days), with repeated dosing every 2-3 days.

-

Endpoint Analysis:

-

Viability: Measure spheroid viability using a 3D-compatible assay (e.g., CellTiter-Glo 3D).

-

Hepatotoxicity Biomarkers: Collect the culture medium at various time points and measure the levels of released liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available kits.

-

Liver Function: Measure the production of albumin in the culture medium as an indicator of normal hepatocyte function.

-

A significant increase in ALT/AST leakage or a decrease in albumin production is indicative of compound-induced liver injury.

Section 3: Integrated Toxicity Assessment Strategy

An effective and resource-efficient toxicity assessment relies on a tiered strategy that integrates data from in silico, in vitro, and, if necessary, more complex models.

Data Presentation: Summary Toxicity Table

All quantitative data should be collated into a clear, comparative table. This allows for at-a-glance assessment of the compound's overall toxicological profile.

| Assay | Endpoint | Result (Hypothetical Data) | Interpretation |

| In Silico Model (DEREK) | Structural Alert | Naphthoquinone formation alert | Potential for metabolic activation and oxidative stress |

| Cytotoxicity (MTT, HepG2) | IC50 (48h) | 25 µM | Moderate basal cytotoxicity |

| Genotoxicity (Ames Test) | Mutagenicity | Negative (-S9), Positive (+S9) | Mutagenic only after metabolic activation |

| Genotoxicity (Micronucleus) | Clastogenicity | Positive at 10 µM | Induces chromosome damage |

| Hepatotoxicity (3D Spheroid) | ALT/AST Release | Significant increase at 5 µM | Potential for drug-induced liver injury (DILI) |

The following diagram outlines a logical, tiered approach to this assessment.

Caption: A tiered strategy for integrated toxicity assessment.

Conclusion and Future Perspectives

The potential toxicity of naphthyl-oxooctanoic acid derivatives is a complex interplay between the metabolic activation of the naphthalene core and the physicochemical properties conferred by the oxooctanoic acid side chain. The primary mechanisms of concern are oxidative stress and macromolecule damage driven by reactive quinone metabolites.

A robust preclinical safety evaluation is therefore not optional, but essential. By employing the integrated, tiered strategy outlined in this guide—beginning with in silico predictions and progressing through validated in vitro assays for cytotoxicity, genotoxicity, and organ-specific effects—researchers can build a comprehensive and mechanistically informed risk profile. This approach enables early, data-driven decisions, allowing for the selection of safer lead candidates and the modification of existing ones to mitigate toxicological liabilities.

Future work should focus on developing quantitative structure-activity relationship (QSAR) models specifically for this class of compounds to better predict their metabolic activation potential and cytotoxicity based on their substitution patterns.

References

-

Title: NAA Draft Human Health Risk Assessment D453612 Page 2 of 89 Source: Regulations.gov URL: [Link]

-

Title: Safety assessment of octanoic acid as a food ingredient Source: Food and Chemical Toxicology URL: [Link]

-

Title: Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers Source: Molecules URL: [Link]

-

Title: Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity Source: Molecules URL: [Link]

-

Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: Frontiers in Pharmacology URL: [Link]

-

Title: 3-Oxooctanoic acid | C8H14O3 Source: PubChem URL: [Link]

-

Title: Naphthalene toxicity and antioxidant nutrients Source: Toxicology Letters URL: [Link]

-

Title: Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs Source: Current Topics in Medicinal Chemistry URL: [Link]

-

Title: Naphthalene: toxicological overview Source: GOV.UK URL: [Link]

-

Title: 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 Source: PubChem URL: [Link]

-

Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish Source: PMC, National Center for Biotechnology Information URL: [Link]

-

Title: Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

- 1. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gov.uk [gov.uk]

- 3. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-(1-Naphthyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-(1-Naphthyl)-8-oxooctanoic Acid

This compound and its derivatives are valuable intermediates in the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The presence of the naphthalene moiety, a lipophilic aromatic system, coupled with a flexible carboxylic acid-terminated aliphatic chain, provides a unique structural motif for designing molecules with specific biological targets or material properties. The synthesis of this class of compounds often relies on the robust and versatile Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This document provides a detailed guide to the preparation of this compound from suberic anhydride and naphthalene, with a focus on the underlying chemical principles, a step-by-step experimental protocol, and key considerations for a successful synthesis.

Underlying Chemical Principles: The Friedel-Crafts Acylation

The synthesis of this compound from suberic anhydride and naphthalene is a classic example of a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the naphthalene ring.[1][3]

The Key Players: Reagents and Their Roles

-

Naphthalene (C₁₀H₈): The aromatic substrate, providing the electron-rich π-system for the electrophilic attack. Naphthalene is more reactive than benzene in electrophilic aromatic substitutions.

-

Suberic Anhydride (C₈H₁₂O₃): The acylating agent. In the presence of a Lewis acid, the anhydride opens to form a highly reactive acylium ion electrophile.

-

Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst. It coordinates with the carbonyl oxygen of the anhydride, facilitating the formation of the acylium ion. It is crucial to use anhydrous AlCl₃ as the presence of moisture will deactivate the catalyst.[1] A stoichiometric amount of the catalyst is generally required because the product, a ketone, can form a stable complex with AlCl₃.[2]

Reaction Mechanism and Regioselectivity

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: Anhydrous aluminum chloride reacts with suberic anhydride to generate a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the naphthalene ring and yielding the final product.

A critical aspect of the Friedel-Crafts acylation of naphthalene is regioselectivity . Substitution can occur at either the α-position (C1) or the β-position (C2). For the synthesis of this compound, substitution at the α-position is desired. Generally, α-substitution is favored under kinetic control, which is typically achieved at lower reaction temperatures.[4] The intermediate carbocation leading to the α-product is more stabilized by resonance.[4] In contrast, β-substitution is often the thermodynamically favored pathway and can be promoted by higher temperatures or the use of certain solvents.[3]

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the 1-naphthyl isomer through kinetic control.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Naphthalene | C₁₀H₈ | 128.17 | 12.8 g (0.1 mol) | Reagent grade, finely powdered |

| Suberic Anhydride | C₈H₁₂O₃ | 156.18 | 15.6 g (0.1 mol) | |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g (0.22 mol) | Freshly opened or stored in a desiccator |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 150 mL | Anhydrous, as solvent |

| Crushed Ice | H₂O | 18.02 | ~300 g | |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 50 mL | |

| 5% Sodium Carbonate Solution | Na₂CO₃ | 105.99 | As required | For washing |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As required | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As required | For drying |

| Ethanol | C₂H₅OH | 46.07 | As required | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene (12.8 g) and suberic anhydride (15.6 g) to 150 mL of anhydrous nitrobenzene.

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (29.3 g) in small portions over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The mixture will likely become viscous and change color.

-

Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~300 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.

-

Solvent Removal: The nitrobenzene can be removed by steam distillation.[5] Alternatively, if the product is soluble in the organic phase, proceed to extraction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether (2 x 100 mL). Combine all organic extracts.

-

Washing: Wash the combined organic layer with a 5% sodium carbonate solution to remove any unreacted suberic acid and then with water until the washings are neutral.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield this compound as a solid.

Visualizing the Process

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Friedel-Crafts acylation of naphthalene.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Anhydrous conditions are paramount for the success of this reaction. All glassware should be thoroughly dried, and reagents should be of the highest purity and anhydrous.

-

Temperature Control: Maintaining a low temperature during the addition of aluminum chloride is crucial to minimize side reactions and to favor the formation of the desired α-isomer.[4]

-

Vigorous Stirring: The reaction mixture can become thick. Efficient stirring is necessary to ensure proper mixing and heat dissipation.

-

Workup Safety: The quenching of the reaction with ice and acid is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Purification: If the crude product is an oil or difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate solvent system may be an effective alternative purification method.

Conclusion

The Friedel-Crafts acylation of naphthalene with suberic anhydride provides a reliable route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving a good yield of the desired product. The protocol and insights provided in this document serve as a comprehensive guide for researchers and scientists in the successful synthesis of this valuable chemical intermediate.

References

-

Friedel-Crafts Reaction of Naphthalene. (2025, October 12). Filo. Retrieved from [Link]

-

Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

-

Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.

- Hashimoto, I., Kawaji, T., Badea, F. D., Sawada, T., Mataka, S., Tashiro, M., & Fukata, G. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

Sources

Comprehensive Guide to the Purification of 8-(1-Naphthyl)-8-oxooctanoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-(1-Naphthyl)-8-oxooctanoic acid is a molecule of interest in chemical synthesis and drug development, featuring a polycyclic aromatic naphthyl group, a ketone, and a carboxylic acid function connected by a C8 alkyl chain. The presence of these distinct functional groups necessitates robust purification strategies to remove starting materials, by-products, and other impurities that can arise during its synthesis. This guide provides a detailed examination of the principal methods for purifying this compound, focusing on recrystallization and column chromatography. It offers not just step-by-step protocols but also the underlying chemical principles and strategic considerations required for developing a successful purification workflow, ensuring the high purity essential for downstream applications.

Introduction and Compound Profile

This compound possesses a unique amphiphilic character. The large, nonpolar naphthyl ring provides significant hydrophobicity, while the ketone and, particularly, the carboxylic acid group, introduce polarity and hydrogen bonding capabilities. This structural duality governs its solubility and interaction with chromatographic media.

A common synthetic route to this compound involves the Friedel-Crafts acylation of naphthalene with a derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride. Understanding this synthesis is key to anticipating potential impurities.

Potential Impurities and Their Origin:

-

Unreacted Naphthalene: A nonpolar starting material.

-

Unreacted Suberic Acid/Derivative: A polar, difunctional starting material.

-

Di-acylated Naphthalene: A nonpolar by-product where two molecules of the acylating agent have reacted with naphthalene.

-

Positional Isomers: Friedel-Crafts acylation can sometimes yield small amounts of the 2-substituted naphthalene isomer.

-

Polymeric or Tar-like materials: Often formed under harsh Friedel-Crafts conditions.

A successful purification strategy must effectively separate the target compound from impurities with significantly different polarities (naphthalene, suberic acid) and those with very similar properties (positional isomers).

Strategic Purification Workflow

A multi-step approach is often the most effective. An initial, bulk purification method like recrystallization can be used to remove the majority of impurities, followed by a high-resolution technique like column chromatography to achieve the final desired purity.

Caption: High-level purification workflow for this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[2]

Principles of Solvent Selection

Given the molecule's structure, solvents of intermediate polarity are excellent starting points. A two-solvent system may also be highly effective, where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent (the anti-solvent).[3][4]

| Solvent | Boiling Point (°C) | Polarity Index | Rationale for this compound |

| Toluene | 111 | 2.4 | Good for dissolving the nonpolar naphthyl group. May require a polar co-solvent. |

| Ethyl Acetate | 77 | 4.4 | An excellent solvent of intermediate polarity. Likely to be a strong candidate. |

| Acetone | 56 | 5.1 | Similar to ethyl acetate, but its lower boiling point can be a disadvantage. |

| Ethanol/Methanol | 78 / 65 | 5.2 / 6.6 | The carboxylic acid group will have good solubility, but the naphthyl group may not, especially at low temperatures. Good for precipitating the compound. |

| Water | 100 | 10.2 | The compound is likely insoluble due to the large hydrophobic part. Can be used as an anti-solvent. |

| Hexane/Heptane | 69 / 98 | 0.1 | The compound is likely insoluble. Can be used as an anti-solvent. |

Solubility data for the specific target molecule is not widely published; therefore, empirical testing is crucial.

Protocol 1: Single-Solvent Recrystallization (Example with Ethyl Acetate)

This protocol provides a framework for purifying the compound when a suitable single solvent is identified.

Materials:

-

Crude this compound

-

Ethyl Acetate (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling stick or stir bar.[5] Heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethyl acetate until the solid just dissolves completely at the boiling point.[2]

-

Hot Filtration (Optional): If insoluble impurities (like dust or polymeric by-products) are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This step must be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]

-

Maximizing Yield: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

-

Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.[3]

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For a more thorough drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.

Method 2: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization (e.g., positional isomers or by-products with similar solubility), column chromatography offers superior resolving power.[6] The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[7]

Developing the Separation: Thin-Layer Chromatography (TLC)

Before running a large-scale column, it is essential to develop an optimal solvent system (mobile phase) using TLC.[6] The goal is to find a solvent mixture that moves the target compound to a retention factor (Rf) of approximately 0.3-0.4 while maximizing the separation from all impurity spots.

Procedure for TLC Analysis:

-

Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

On a silica gel TLC plate, spot the crude material alongside any available standards of starting materials.

-

Develop the plate in a chamber containing a test solvent system. A good starting point for this compound would be a mixture of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

-

Vary the ratio of the solvents (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate) to achieve the desired separation. A small amount of acetic or formic acid (0.5-1%) can be added to the mobile phase to suppress the deprotonation of the carboxylic acid, which results in sharper spots and more consistent Rf values.[8]

-

Visualize the spots under UV light (the naphthyl group is highly UV-active) and/or by staining.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is designed for purifying gram-scale quantities of the compound.

Caption: Step-by-step workflow for purification by flash column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for flash chromatography)

-

Solvents for mobile phase (e.g., Heptane/Ethyl Acetate with 1% Acetic Acid) as determined by TLC

-

Chromatography column, pump, and fraction collector (or manual setup)

-

TLC plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the concentrated sample solution or the dried silica-adsorbed sample to the top of the column.

-

Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 9:1 Heptane:Ethyl Acetate) and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture. The nonpolar impurities (naphthalene, di-acylated product) will elute first, followed by the target compound, and finally the highly polar impurities (suberic acid).

-

Fraction Collection: Collect fractions of the eluate continuously.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product must be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile/water with a TFA or formic acid modifier.[7]

-

Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any remaining impurities.

Conclusion

The purification of this compound is a critical step in its synthesis and application. A systematic approach, beginning with an analysis of potential impurities and employing a combination of recrystallization for bulk purification and column chromatography for high-resolution separation, is most effective. The protocols and principles outlined in this guide provide a robust framework for researchers to develop a tailored purification strategy that yields a product of high purity, suitable for the most demanding scientific applications.

References

-

HBCSE (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Organic Chemistry Laboratory Manual. Available at: [Link]

-

Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

University of California, Los Angeles (n.d.). Recrystallization-1.doc.pdf. Available at: [Link]

-

MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

- BenchChem (2025).

- Lautenschläger, H. et al. (1985). Method of preparation of 8-hydroxyoctanoic acid.

- Li, J. et al. (2019). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.

- Lautenschläger, H. et al. (1985). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.

- Stasiewicz, M. et al. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances.

- Teichert, A. & Lederer, M. (1951). Chromatographic separation and identification of organic acids.

- Patil, P. et al. (2021). Chromatography – Separation Tool in Bioanalysis.

- Al-Saffar, F. & Shrestha, S. (2024). Chromatography.

- Darko, E. & Thurbide, K.B. (2016). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.

- Kumar, V. et al. (2018). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research.

Sources

- 1. mt.com [mt.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. isws.illinois.edu [isws.illinois.edu]

Application Note & Protocols: Recrystallization of 8-(1-Naphthyl)-8-oxooctanoic Acid